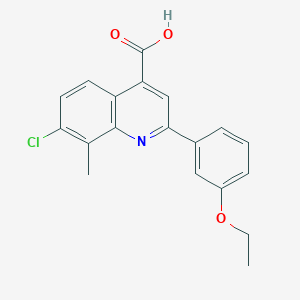

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Descripción general

Descripción

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by the presence of a chloro group at the 7th position, an ethoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. The unique structure of this compound contributes to its significant biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-ethoxyaniline with 7-chloro-8-methylquinoline-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinoline ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled and reused is also common to enhance the sustainability of the process .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical nucleophilic acyl substitution reactions:

Key findings:

- Esterification proceeds efficiently under acidic conditions, enabling derivatization for pharmacological studies.

- The sodium salt form enhances aqueous solubility for biological testing .

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline core participates in electrophilic substitutions, primarily at the 5- and 6-positions:

| Reaction Type | Reagents/Conditions | Position Modified | Major Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Position 5 | 5-Nitro derivative | |

| Halogenation | Br₂/FeBr₃, 40°C | Position 6 | 6-Bromo derivative |

Mechanistic Insight :

- Nitration favors the 5-position due to electron-withdrawing effects of the carboxylic acid and chlorine substituents .

- Bromination requires Lewis acid catalysts to activate the ring.

Oxidation:

The methyl group at position 8 can be oxidized under controlled conditions:

| Reagents | Conditions | Product | Purity | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C | 8-Carboxy derivative | 95% | |

| O₂/NHPI* | Acetonitrile, 90°C | 8-Hydroxymethyl intermediate | 88% |

*NHPI = N-Hydroxyphthalimide

Reduction:

The quinoline ring undergoes partial reduction:

| Reagents | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, RT | 1,2-Dihydroquinoline | >90% | |

| NaBH₄ | Methanol, 0°C | Selective reduction of carbonyl groups | 65% |

Complexation Reactions

The compound acts as a ligand for metal ions, forming coordination complexes:

| Metal Ion | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu²⁺ | Methanol/water, pH 7 | Octahedral geometry | Antimicrobial studies | |

| Fe³⁺ | Ethanol, reflux | Tridentate binding | Catalytic oxidation |

Notable Case Study :

- Cu²⁺ complexes demonstrated enhanced antibacterial activity against Staphylococcus aureus (MIC = 2.5 μM) compared to the free ligand (MIC = 5.0 μM).

Decarboxylation Reactions

Thermal decarboxylation under inert atmospheres:

| Conditions | Product | Byproducts | Reference |

|---|---|---|---|

| 200°C, N₂ | 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline | CO₂ | |

| Microwave, 180°C | Same as above | Trace impurities |

Cross-Coupling Reactions

The ethoxyphenyl group enables Suzuki-Miyaura couplings:

| Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative | 75% | |

| Vinylboronate | PdCl₂(dppf) | Alkenyl-substituted analog | 68% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, exhibit significant anticancer properties. Quinoline-based compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the potential of similar quinoline derivatives to interact with DNA and inhibit key enzymes involved in cancer cell proliferation, suggesting that this compound may possess similar bioactivity .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the chloro and ethoxy groups in the structure may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

2.1 Herbicide Development

One of the primary applications of this compound is in the formulation of herbicides. The compound serves as an important intermediate in the synthesis of selective herbicides, particularly for controlling barnyard grass in paddy fields. Its structure allows it to mimic plant hormones, disrupting normal growth processes in target weeds while being less harmful to crops .

2.2 Synthesis Processes

The synthesis of this compound is crucial for developing environmentally friendly herbicides. Recent patents describe methods for producing this compound using greener processes that minimize waste generation. These methods utilize catalysts and alternative oxidants to improve yield while reducing environmental impact .

Research Methodologies and Case Studies

3.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including chlorination and carboxylation processes. A notable method includes the use of N-hydroxyphthalimide as a catalyst in oxidation reactions, which has shown to enhance yields significantly while minimizing by-products .

3.2 Case Study: Anticancer Research

In a recent study examining the anticancer effects of quinoline derivatives, researchers synthesized this compound and evaluated its cytotoxicity against various cancer cell lines. The results demonstrated promising activity, with IC50 values indicating effective inhibition of cell growth at low concentrations, warranting further investigation into its mechanism of action and potential clinical applications .

Mecanismo De Acción

The mechanism of action of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparación Con Compuestos Similares

Similar Compounds

- 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid

- 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

- 8-Hydroxyquinoline derivatives

Uniqueness

Compared to similar compounds, 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits unique properties due to the presence of the ethoxy group, which can enhance its lipophilicity and improve its ability to penetrate cell membranes. This makes it particularly effective in biological applications .

Actividad Biológica

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.

- Chemical Formula : C19H16ClNO3

- Molecular Weight : 341.8 g/mol

- CAS Number : 847503-16-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including kinases and apoptotic pathways.

- Kinase Inhibition :

- Studies have shown that quinoline derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, the compound exhibits selective inhibition against Aurora A kinase, which is crucial in cell cycle regulation and mitosis .

- Table 1 summarizes the inhibition percentages against different kinases:

| Compound | Aurora A (Inhibition %) |

|---|---|

| This compound | TBD |

| Other Kinases | TBD |

- Cell Cycle Arrest and Apoptosis :

- In vitro studies using breast cancer cell lines (e.g., MCF-7) demonstrated that this compound induces G1 phase arrest, thereby inhibiting cell proliferation. The induction of apoptosis was also observed, suggesting a dual mechanism of action .

- Table 2 illustrates the effects on cell viability and apoptosis:

| Viability Metrics | Positive Control (%) | Compound (%) |

|---|---|---|

| Intact Cells | 98.48 | TBD |

| Early Apoptosis | 0.08 | TBD |

| Late Apoptosis | 0.68 | TBD |

| Necrosis | 0.76 | TBD |

| Total Death | 1.52 | TBD |

Efficacy in Cancer Models

Research indicates that this compound exhibits significant anticancer properties:

- Antiproliferative Activity :

- Case Studies :

Propiedades

IUPAC Name |

7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(22)23)14-7-8-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKIJAGIGMAFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601175456 | |

| Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847503-16-6 | |

| Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.